2-(4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-phenyl-ethanone
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Overview
Description
2-(4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-phenyl-ethanone is an organic compound that belongs to the class of phenyl-1,2,4-triazoles. These compounds are known for their diverse biological activities and are often used in various fields such as agriculture, medicine, and materials science. The unique structure of this compound, which includes a triazole ring, a pyridine ring, and a phenyl group, contributes to its wide range of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-phenyl-ethanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine with a suitable nitrile compound under acidic conditions. This reaction forms the 1,2,4-triazole ring.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction.
Formation of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the sulfanyl group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where various nucleophiles can replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-phenyl-ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-phenyl-ethanone involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, inhibiting their activity or modulating their function. The pyridine ring can enhance the compound’s binding affinity to its targets, while the phenyl group can contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(Methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridin-2-amine
- 3,5-bis(1’,2’,4’-triazol-1’-yl)pyridine
- 2-(5-(pyridin-3-yl)-4-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylsulfanyl)-1-phenyl-ethanone
Uniqueness
2-(4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-phenyl-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring, pyridine ring, and phenyl group in a single molecule allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H14N4OS |
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Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C16H14N4OS/c1-20-15(13-8-5-9-17-10-13)18-19-16(20)22-11-14(21)12-6-3-2-4-7-12/h2-10H,11H2,1H3 |
InChI Key |
LDRTUFKOZGMDNZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)C2=CC=CC=C2)C3=CN=CC=C3 |
Origin of Product |
United States |
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